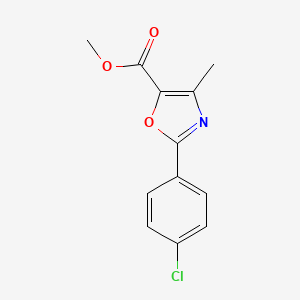

Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate, also known as MCOC, is a chemical compound that has gained considerable attention in the field of pharmaceutical research due to its potential therapeutic applications.

科学的研究の応用

Corrosion Inhibition

Research has demonstrated the efficacy of related oxazole derivatives in the corrosion inhibition of metals. For instance, triazole derivatives, which are structurally related to oxazoles, have been shown to provide significant protection against corrosion for mild steel in acidic environments. These studies highlight the potential of oxazole derivatives in corrosion resistance applications, suggesting that Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate could also serve as a corrosion inhibitor due to its structural similarities (Lagrenée et al., 2002); (Bentiss et al., 2007).

Antimicrobial and Anticancer Activities

Several studies have synthesized and evaluated the biological activities of oxazole derivatives, including their antimicrobial and anticancer potentials. For example, novel 1,3-oxazole clubbed pyridyl-pyrazolines were synthesized and demonstrated significant anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), with certain compounds showing high potency. Additionally, these compounds exhibited good in vitro antibacterial and antifungal activities, highlighting the versatile therapeutic potential of oxazole derivatives (Katariya et al., 2021).

Synthesis of Novel Organic Compounds

Oxazole derivatives are pivotal in the synthesis of novel organic compounds with varied applications. Research has focused on developing new synthetic pathways and exploring the reactivity of these compounds to create molecules with potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis. For instance, novel synthetic approaches have led to the creation of extended oxazoles and their application in creating compounds with desired functional properties (Patil & Luzzio, 2016).

特性

IUPAC Name |

methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-7-10(12(15)16-2)17-11(14-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHVMQJJXHJBRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901331407 |

Source

|

| Record name | methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901331407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818758 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

478066-13-6 |

Source

|

| Record name | methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901331407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2970085.png)

![N~1~-(2-ethylphenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2970086.png)

![(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride](/img/no-structure.png)

![Ethyl 3-(4-chlorophenyl)-5-[(3,5-dimethoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2970094.png)